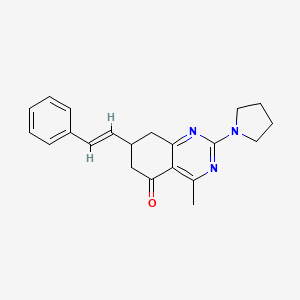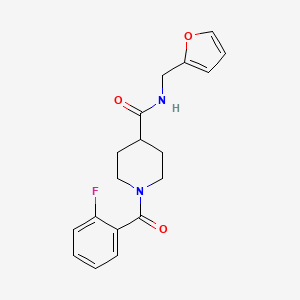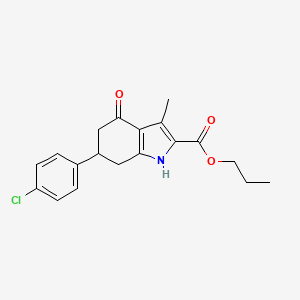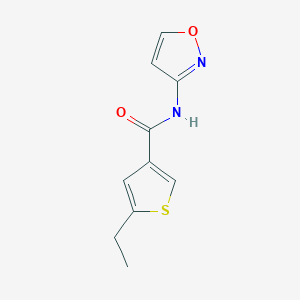
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is a chemical compound that has received significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BRD0705 and is a potent inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression, and inhibitors of this protein have shown promise as potential therapeutics for a variety of diseases.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, work by binding to the bromodomain of the this compound protein. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone proteins, which are involved in the regulation of gene expression. By binding to the bromodomain, this compound inhibitors prevent the interaction of this compound with acetylated lysine residues, leading to a disruption of gene expression.
Biochemical and Physiological Effects:
This compound inhibitors, such as BRD0705, have been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, this compound inhibitors have been shown to have anti-inflammatory effects and may have potential as therapeutics for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, in lab experiments is their specificity for the this compound protein. This specificity allows for the selective inhibition of this compound activity, without affecting other proteins or cellular processes. However, one limitation of using this compound inhibitors is their potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of these compounds in lab experiments.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705. One potential direction is the development of more potent and selective inhibitors of this compound. Additionally, the use of this compound inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, may have potential as a treatment strategy for cancer. Finally, the identification of biomarkers that can predict response to this compound inhibitors may improve patient selection and treatment outcomes.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have shown potential as therapeutics for a variety of diseases, including cancer, inflammation, and viral infections. These inhibitors work by blocking the activity of this compound, which is involved in the regulation of gene expression. By inhibiting this compound, these compounds can alter the expression of genes that are involved in disease processes, leading to potential therapeutic benefits.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-10-12(6-7-13(11)17)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGWRZUEARNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)



![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740848.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B4740859.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4740860.png)

![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)

![6,8-dichloro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4740875.png)
![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![4-[(2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4740894.png)